molecular formula C47H64N5O9PSi B12375096 Ac-rC Phosphoramidite-13C2,d1

Ac-rC Phosphoramidite-13C2,d1

Cat. No.: B12375096
M. Wt: 905.1 g/mol
InChI Key: QKWKXYVKGFKODW-RSSMNJLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ac-rC Phosphoramidite-13C2,d1 involves the incorporation of deuterium and carbon-13 isotopes into the phosphoramidite structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Ac-rC Phosphoramidite-13C2,d1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like iodine and nucleophiles such as alcohols and amines. The major products formed from these reactions are modified oligoribonucleotides with phosphorodithioate linkages .

Scientific Research Applications

Ac-rC Phosphoramidite-13C2,d1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-13C2,d1 involves its incorporation into oligoribonucleotides during synthesis. The labeled phosphoramidite group facilitates the formation of phosphorodithioate linkages, which enhance the stability and resistance of the oligoribonucleotides to enzymatic degradation. The deuterium and carbon-13 labels allow for precise tracking and quantification in various biological and chemical assays .

Comparison with Similar Compounds

Ac-rC Phosphoramidite-13C2,d1 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:

Compared to these compounds, this compound offers enhanced stability and tracking capabilities, making it particularly valuable for advanced research applications .

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

905.1 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(213C)oxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1,44+1

InChI Key

QKWKXYVKGFKODW-RSSMNJLZSA-N

Isomeric SMILES

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.